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Compound of Interest

Compound Name: Icosabutate

Cat. No.: B608055

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and
protocols for evaluating Icosabutate in patients with Metabolic Dysfunction-Associated
Steatohepatitis (MASH). The information is based on the Phase 2b ICONA clinical trial
(NCT04052516) and is intended to guide researchers in designing and implementing similar
studies.

Icosabutate: Mechanism of Action in MASH

Icosabutate is an orally administered, liver-targeted, structurally engineered fatty acid.[1] It
acts as a dual agonist for the free fatty acid receptors 1 and 4 (FFAR1 and FFAR4).[2] These
receptors are involved in regulating inflammation and glycemic control.[3] By targeting these
pathways, lcosabutate aims to reduce liver inflammation and fibrosis, key drivers of MASH
progression.[1][2] Its mechanism of action is independent of weight loss, which makes it a
candidate for both monotherapy and combination therapy with other agents like GLP-1 receptor
agonists.

Signaling Pathway of Icosabutate in MASH
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Caption: Icosabutate acts as an agonist on FFAR1 and FFAR4, leading to reduced
inflammation, decreased fibrosis, and improved glycemic control.

ICONA Phase 2b Clinical Trial Design

The ICONA trial was a multicenter, randomized, double-blind, placebo-controlled Phase 2b
study designed to evaluate the efficacy and safety of Icosabutate in MASH patients.

Logical Flow of the ICONA Trial
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Screening of MASH Patients
(F1-F3 Fibrosis, NAS >4)

!

Group 1

Placebo Icosabutate 300 mg
(Once Daily, 52 Weeks) (Once Daily, 52 Weeks)

Group 3

Icosabutate 600 mg
(Once Daily, 52 Weeks)

End-of-Treatment Assessments
(Liver Biopsy, Biomarkers)

Statistical Analysis
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Caption: Workflow of the ICONA Phase 2b clinical trial, from patient screening to data analysis.

Patient Population

The study enrolled adult patients (18-75 years) with a histological diagnosis of MASH.
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Inclusion Criteria

Exclusion Criteria

Histological diagnosis of MASH with a NAFLD
Activity Score (NAS) = 4 (with at least 1 point in
each component: steatosis, lobular

inflammation, and ballooning)

History of alcohol abuse or heavy daily alcohol

consumption

Liver fibrosis stage F1 to F3

Bariatric surgery within the last 5 years

Proton Density Fat Fraction (PDFF) = 10% on

MRI at screening

Significant systemic or major ilinesses other

than liver disease

Signed written informed consent

Recent history of cardiac dysrhythmias or

cardiovascular disease

Uncontrolled arterial hypertension

Positive for Hepatitis B or C

Type 1 diabetes mellitus

Intervention

Patients were randomized in a 1:1:1 ratio to one of three treatment arms for 52 weeks:

» Icosabutate 300 mg: one oral capsule daily
» Icosabutate 600 mg: one oral capsule daily

o Placebo: one oral capsule daily

Endpoints

The primary and key secondary endpoints of the ICONA trial are summarized below.
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Endpoint Type Description
) Proportion of patients with resolution of MASH
Primary ) ] ] ]
without worsening of fibrosis.
Proportion of patients with at least a 1-stage
Secondary improvement in fibrosis with no worsening of
steatohepatitis.
Changes in non-invasive biomarkers of liver
Secondary

injury, inflammation, and fibrosis.

Experimental Protocols
Liver Biopsy and Histological Assessment

Liver biopsies were performed at screening and at the end of the 52-week treatment period.
Protocol:

» Biopsy Collection: Obtain a liver biopsy sample of adequate length (a mean length of 25 + 5
mm has been reported in similar studies).

o Sample Fixation and Processing: Fix the tissue sample in 10% neutral buffered formalin and

process for paraffin embedding.

» Staining: Section the paraffin-embedded tissue and stain with Hematoxylin and Eosin (H&E)
and a trichrome stain (e.g., Masson's trichrome) for the assessment of inflammation,

steatosis, ballooning, and fibrosis.

» Histological Scoring: A panel of three expert pathologists should perform a blinded,
consensus read of the biopsy slides using the NASH Clinical Research Network (CRN)
scoring system.

o NAFLD Activity Score (NAS): Calculated as the sum of the scores for steatosis (0-3),
lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score of 0-2 indicates no
MASH, 3-4 is borderline, and 5-8 is indicative of MASH.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Fibrosis Staging: Scored on a scale of O to 4, where stage 0 is no fibrosis, stage 1 is
perisinusoidal or periportal fibrosis, stage 2 is perisinusoidal and periportal fibrosis, stage
3 is bridging fibrosis, and stage 4 is cirrhosis.

Digital Pathology and Al-Based Analysis

In addition to conventional histology, Al-assisted digital pathology was used for a more
objective and quantitative assessment of fibrosis.

Protocol:

o Whole Slide Imaging: Digitize the stained liver biopsy slides using a high-resolution whole

slide scanner.
o Al-Based Analysis:

o gFibrosis (Histolndex): This technique uses second harmonic generation (SHG) imaging to
visualize collagen fibers without staining. An Al algorithm then quantifies multiple collagen
features to provide a continuous numerical value for fibrosis severity.

o AIM-MASH (PathAl): This Al-based tool assists pathologists in scoring MASH histology
according to the NASH CRN criteria from H&E and trichrome-stained images.

Non-Invasive Biomarker Analysis

Blood samples were collected at baseline and at various time points throughout the study to
assess changes in biomarkers of liver injury, inflammation, and fibrosis.

Protocol:

o Sample Collection and Processing: Collect whole blood in appropriate tubes (e.g., serum
separator tubes). Process according to the specific assay requirements to obtain serum or
plasma.

o Biomarker Measurement: Analyze the samples for the following biomarkers using validated

assays.
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o Liver Enzymes: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST),
Gamma-glutamyl transferase (GGT), Alkaline phosphatase (ALP).

o Inflammation: High-sensitivity C-reactive protein (hsCRP).
o Fibrosis:

» Enhanced Liver Fibrosis (ELF) Score: This is a calculated score based on the serum
concentrations of hyaluronic acid (HA), tissue inhibitor of metalloproteinase-1 (TIMP-1),
and amino-terminal propeptide of type Ill procollagen (PIIINP). The formula for
calculating the ELF score is: ELF score = 2.494 + 0.846 * In(HA) + 0.735 * In(PIlINP) +
0.391 * In(TIMP-1).

» Pro-C3: A marker of type Il collagen formation, measured using an enzyme-linked
immunosorbent assay (ELISA).

Magnetic Resonance Imaging - Proton Density Fat
Fraction (MRI-PDFF)

MRI-PDFF was used to quantify the liver fat content at screening.
Protocol:
o Patient Preparation: Patients should fast for a minimum of 4 hours before the MRI scan.

e Image Acquisition: Perform MRI-PDFF using a 1.5T or 3.0T scanner with a validated
acquisition protocol to measure the fraction of liver fat.

e Image Analysis: Analyze the acquired images using specialized software to calculate the
mean PDFF across the liver.

Data and Results

The ICONA trial, while not meeting its primary endpoint of MASH resolution, demonstrated
encouraging results in fibrosis improvement.

Efficacy of Icosabutate in MASH (ICONA Trial Results)
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Endpoint Placebo Icosabutate 300 mg Icosabutate 600 mg
MASH Resolution (no
_ _ ) 14.5% 19.0% 23.9%

worsening of fibrosis)
>1-Stage Fibrosis
Improvement (no 11.3% 29.3% 23.9%
worsening of MASH)

p=0.036 (F2/F3 p=0.065 (F2/F3
p-value vs. Placebo - ) ]

patients) patients)
Fibrosis Improvement
in Type 2 Diabetes 0% 28.6% (p=0.003) 21.2% (p=0.013)
Patients
Al-Assessed Fibrosis
Improvement 25.7% - 49.2% (p=0.02)
(gFibrosis)
Al-Assessed Fibrosis
Improvement (AIM- 9.6% - 32.7% (p=0.004)

MASH, F3-F4)

Data compiled from multiple sources.

Changes in Non-Invasive Biomarkers

Treatment with lcosabutate led to significant improvements in several non-invasive

biomarkers.
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Icosabutate 300 mg Icosabutate 600 mg
) Placebo (Change
Biomarker ) (Change from (Change from
from Baseline)

Baseline) Baseline)
ALT (%) -9.6 -33 -42
AST (%) -16 -18 -38
ELF Score -0.04 -0.06 -0.48
Pro-C3 (pg/L) -2.86 -7.96 -10.24
hsCRP (mg/L) +1.4 -1.1 -2.55
HbAlc (% in T2D with +0.35 075 061

baseline 26.5%)

p<0.05 for Icosabutate groups vs. baseline for most markers.

Safety and Tolerability

Icosabutate was generally safe and well-tolerated in the ICONA trial. The most common
treatment-emergent adverse events were mild to moderate nausea and diarrhea. No drug-
induced liver injury was reported.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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